2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride physical and chemical properties
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride physical and chemical properties
An In-depth Technical Guide to 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol and its hydrochloride salt. The document is structured to deliver in-depth technical information and practical insights for researchers, scientists, and professionals engaged in drug development. It covers the compound's chemical identity, physicochemical properties, synthesis, analytical methodologies, and safety considerations. The guide aims to serve as a foundational resource, integrating established scientific principles with actionable experimental protocols and data interpretation.
Introduction
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol is a heterocyclic compound featuring a piperidine ring linked to a piperazine core, which is further functionalized with an ethanol group. This unique molecular architecture makes it a valuable building block in medicinal chemistry. The piperazine and piperidine moieties are common scaffolds in a wide range of pharmaceuticals, known for their ability to interact with various biological targets, including G protein-coupled receptors (GPCRs) and ion channels.[1] The ethanol group can enhance aqueous solubility, a crucial property for drug candidates.[1][2][3] This guide will delve into the essential characteristics of the hydrochloride salt of this compound, providing a robust knowledge base for its application in research and development.
Chemical Identity and Structure
The structural and identifying information for 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol is fundamental for its correct application and for the interpretation of experimental data.
Chemical Structure
The molecule consists of three key components: a piperazine core, a piperidine substituent, and an ethanol spacer.[1] The piperazine is a six-membered ring with two nitrogen atoms at positions 1 and 4. The piperidine ring, a saturated six-membered ring with one nitrogen, is attached at the 4-position of the piperazine ring. The ethanol group is connected to the 1-position of the piperazine nitrogen.[1]
Caption: Chemical structure of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol.
Identifiers
| Identifier | Value |
| CAS Number | 884497-64-7 (for the free base)[1] |
| Molecular Formula | C11H23N3O (free base)[1] |
| Molecular Weight | 213.32 g/mol (free base)[1] |
| IUPAC Name | 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol[1] |
| InChI | InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2[1] |
| SMILES | C1CNCCC1N2CCN(CC2)CCO[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The data for the hydrochloride salt may vary slightly from the free base.
| Property | Value/Description | Source |
| Appearance | White to off-white solid | Inferred from related piperazine compounds.[4] |
| Solubility | Freely soluble in water.[4] | Inferred from piperazine's properties. |
| pKa | Piperazine has two pKb values of 5.35 and 9.73 at 25°C, indicating it is a weak base. | [4] |
| LogP (Partition Coefficient) | Estimated to be moderately lipophilic (~1.2), which is a balance between aqueous solubility and membrane permeability. | [1] |
| Hydrogen Bond Donors | 2 (hydroxyl and piperidine NH groups) | [1] |
| Hydrogen Bond Acceptors | 4 (piperazine nitrogens and hydroxyl oxygen) | [1] |
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol typically involves a multi-step process. A likely synthetic pathway includes:[1]
-
N-alkylation of piperazine: Piperazine is reacted with 2-chloroethanol to introduce the ethanol moiety onto one of the nitrogen atoms.
-
Coupling with piperidine: The resulting intermediate is then coupled with a suitable piperidine derivative, such as 4-chloropiperidine or through reductive amination with piperidin-4-one.[1]
A similar synthetic strategy is employed for related compounds, such as 2-{4-[1-(3-Chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol, which involves the amination of 2-chloroethanol with a substituted piperidine.[1]
Caption: A potential synthetic workflow for the target compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for determining the purity and quantifying the compound. A reverse-phase C18 column is commonly used.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for confirming the molecular weight and for identifying any impurities by analyzing their fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of the compound.[5] For analogous compounds, key ¹H-NMR signals include multiplets in the range of δ 3.5–4.0 ppm corresponding to the ethanol -CH₂OH protons.[1]
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile organic impurities, such as residual solvents from the synthesis.[5]
Applications in Research and Development
The piperazine-piperidine scaffold is a privileged structure in drug discovery. Derivatives of this core have shown a wide range of biological activities.
-
Central Nervous System (CNS) Agents: Many piperazine derivatives act as ligands for various neurotransmitter receptors, suggesting potential applications in treating neurological and psychiatric disorders.[6]
-
Antimicrobial Agents: Some piperazine-ethanol hybrids have demonstrated activity against Mycobacterium tuberculosis, indicating potential for development as anti-infective agents.[1]
-
ACAT-1 Inhibitors: Sulfur-containing ethyl piperazine compounds are being explored as Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors for the treatment of conditions like atherosclerosis.[2][3]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.[8]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[7]
-
Ingestion: If swallowed, seek immediate medical assistance.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride is a versatile chemical intermediate with significant potential in drug discovery and development. Its unique structural features, combining the biologically active piperidine and piperazine rings with a solubilizing ethanol group, make it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in a research setting.
References
- Vulcanchem. (n.d.). 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol - 884497-64-7.
- NextSDS. (n.d.). 2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-(2-Hydroxyethyl)piperidine.
- Spectrum Chemical. (2007). Material Safety Data Sheet: Piperazine Dihydrochloride.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
- MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
- 1. 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol (884497-64-7) for sale [vulcanchem.com]
- 2. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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